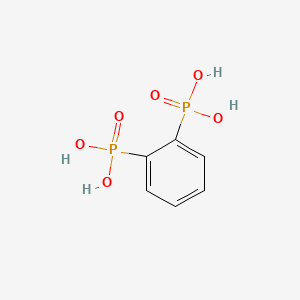

Benzenediphosphonic acid

CAS No.: 37451-80-2

Cat. No.: VC1663623

Molecular Formula: C6H8O6P2

Molecular Weight: 238.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37451-80-2 |

|---|---|

| Molecular Formula | C6H8O6P2 |

| Molecular Weight | 238.07 g/mol |

| IUPAC Name | (2-phosphonophenyl)phosphonic acid |

| Standard InChI | InChI=1S/C6H8O6P2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) |

| Standard InChI Key | NNJPAMQRBHASEV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)P(=O)(O)O)P(=O)(O)O |

| Canonical SMILES | C1=CC=C(C(=C1)P(=O)(O)O)P(=O)(O)O |

Introduction

Chemical Structure and Properties

Benzenediphosphonic acid exists in several isomeric forms, depending on the relative positions of the phosphonic acid groups on the benzene ring. The most commonly studied isomer is benzene-1,4-diphosphonic acid (para-substituted), which has the following properties:

-

Molecular Formula: C6H8O6P2

-

Molecular Weight: 238.07 g/mol

-

CAS Number: 880-68-2

-

Appearance: Solid compound

-

Solubility: Soluble in water, with limited solubility in organic solvents

The phosphonic acid groups introduce strong acidic character, making this compound an effective chelating agent for various metal ions. The structural rigidity imposed by the benzene ring creates a fixed geometry that influences the compound's coordination behavior and complex stability .

Isomers of Benzenediphosphonic Acid

Benzenediphosphonic acid can exist in three primary isomeric forms, each with distinct properties and applications:

Benzene-1,4-diphosphonic acid (Para isomer)

The para isomer features phosphonic acid groups at positions 1 and 4 of the benzene ring, creating a linear molecular arrangement. This symmetrical structure facilitates certain coordination modes with metal ions and is particularly valuable in creating extended network structures .

Benzene-1,3-diphosphonic acid (Meta isomer)

The meta isomer contains phosphonic acid groups at positions 1 and 3, creating an angular arrangement. This configuration has been extensively studied for its ability to form coordination polymers, particularly with vanadium ions. The meta-substitution pattern creates a distinctive coordination environment that influences the resulting metal-organic frameworks .

Benzene-1,2-diphosphonic acid (Ortho isomer)

The ortho isomer, with phosphonic acid groups at adjacent positions (1 and 2), creates a more constrained coordination environment. This proximity of functional groups enhances its ability to chelate metal ions and form stable complexes. Research has demonstrated its effectiveness in forming complexes with trivalent europium and other metal ions .

Table 1 summarizes the structural characteristics and key properties of these isomers:

| Isomer | Substitution Pattern | Key Characteristics | Notable Applications |

|---|---|---|---|

| Benzene-1,4-diphosphonic acid | Para (1,4) | Linear arrangement, symmetrical structure | Metal-organic frameworks, dye adsorbents |

| Benzene-1,3-diphosphonic acid | Meta (1,3) | Angular arrangement | Vanadium coordination polymers, structural materials |

| Benzene-1,2-diphosphonic acid | Ortho (1,2) | Adjacent positioning, enhanced chelating ability | Complexation with f-elements, separation science |

Synthesis Methods

Several synthetic approaches have been documented for preparing benzenediphosphonic acid derivatives:

Synthesis of Benzene-1,3-diphosphonic acid

The meta isomer can be synthesized through a two-step process similar to published routines. One documented approach involves a 21-hour reaction at 170°C under nitrogen atmosphere, starting from appropriate precursors . The synthesis pathway typically proceeds through phosphonation of the benzene ring followed by hydrolysis of intermediate esters.

Hydrothermal Synthesis Applications

Benzenediphosphonic acid serves as an important precursor in hydrothermal synthesis of metal-organic frameworks. For example, researchers have demonstrated the synthesis of a vanadium coordination polymer by combining benzene-1,3-diphosphonic acid with vanadium sulfate under controlled conditions:

"[(VO)2(H2O)4(L)]·2H2O was obtained as a bright blue powder after filtration and washing with 5 mL H2O and MeOH respectively. For further characterisation, a synthesis scale-up was carried out using 10-fold amounts. 119 mg (0.5 mmol) benzene-1,3-diphosphonic acid, 9 mL H2O were placed in a 30 mL Teflon reactor. 1 mL of an aqueous VOSO4-solution (c=1 mol/L, 1 mmol) was added and the Teflon reactor was closed and placed in a steel autoclave."

This approach typically involves:

-

Combination of the diphosphonic acid with metal salts

-

Heating in pressurized vessels (typically Teflon-lined autoclaves)

-

Controlled cooling to promote crystallization

-

Isolation and purification of the resulting coordination compounds

Applications of Benzenediphosphonic Acid

Metal Complexation

Benzenediphosphonic acid demonstrates significant capability to form complexes with various metal ions. Research has shown particular effectiveness with:

-

Lanthanides: Forming stable complexes with trivalent europium (Eu3+), with equilibrium constants determined through solvent extraction experiments

-

Transition metals: Forming coordination compounds with Zn2+, Ni2+, and Cu2+, characterized through potentiometric titration and 31P NMR spectroscopy

-

Vanadium: Creating coordination polymers with distinctive structural features and potential catalytic applications

Coordination Polymers and Metal-Organic Frameworks

The rigid structure and multiple coordination sites of benzenediphosphonic acid make it an excellent linker for constructing coordination polymers and metal-organic frameworks (MOFs):

"The use of the linker molecule benzene-1,3-diphosphonic acid (H4L) and V4+-ions in a hydrothermal synthesis without further additives led to the discovery of a new coordination polymer of composition [(VO)2(H2O)4(L)]·2H2O."

These materials demonstrate interesting properties including:

-

Reversible amorphization under reduced pressure or high temperatures

-

Potential porosity for gas storage applications

-

Structural rigidity derived from the aromatic backbone

Dye Adsorbents

Functionalized materials incorporating benzenediphosphonic acid moieties have shown remarkable efficiency as dye adsorbents:

"Periodic mesoporous organosilicas (PMOs) with benzene bridging groups in the silica wall were functionalized with a tunable content of phosphonic acid groups... The materials exhibited a remarkably high adsorption capacity than activated carbon due to their ordered mesostructures, a large number of phosphonic acid groups, and high surface areas."

These materials demonstrate effectiveness in removing:

-

Cationic dyes (methylene blue, phenosafranine)

-

Anionic dyes (orange II)

-

Amphoteric dyes (rhodamine B)

The adsorption mechanism involves multiple interactions, including electrostatic attraction, π-π stacking, and hydrogen bonding .

Research Findings

Thermodynamic Studies

Detailed thermodynamic investigations have revealed important features of benzenediphosphonic acid complexation behavior:

-

Protonation constants for various protonation states have been determined through potentiometric titration

-

Heats of protonation have been measured using titration calorimetry

-

Complex formation constants with metal ions have been established through distribution experiments

-

Temperature-dependent studies (5-45°C) reveal the enthalpy of complexation (ΔH = −15.1 ± 1.0 kJ mol−1) for Eu3+ complexes

These thermodynamic parameters demonstrate that the exothermic heat of complexation is unique to the Eu-benzene-1,2-diphosphonic acid system compared to other diphosphonic acids or structurally similar carboxylic acids .

Structural Studies

Structural characterization of benzenediphosphonic acid and its metal complexes has been accomplished through various analytical techniques:

"The structure of the compound was solved by direct methods from powder X-ray diffraction data and refined using the Rietveld method. The compound was thoroughly characterized showing a reversible amorphization upon reduced pressure or high temperatures."

Research has demonstrated that:

-

The fixed geometry imposed by the benzene ring enhances complex stability

-

The coordination polymer structures can exhibit interesting physical properties, including potential porosity

-

The structural rigidity contributes to thermal stability and resistance to degradation

Comparison with Related Compounds

Benzenediphosphonic acid demonstrates several distinctive features when compared to structurally related compounds:

Table 2: Comparison of Benzenediphosphonic Acid with Related Compounds

| Compound | Key Structural Features | Distinctive Properties | Applications |

|---|---|---|---|

| Benzenediphosphonic acid | Benzene ring with two phosphonic acid groups | Strong metal binding, fixed geometry, thermal stability | Metal complexation, coordination polymers, adsorbents |

| Benzenesulfonic acid | Benzene ring with sulfonic acid group | Strong acid, almost fully dissociated in water, undergoes desulfonation at high temperatures | Surfactants, pharmaceutical besilates, directing group in aromatic substitution |

| Benzene-1,3,5-triphosphonic acid | Benzene ring with three phosphonic acid groups | Enhanced metal binding capacity, higher acidity | Advanced metal chelation, specialized coordination materials |

| Phenylphosphonic acid | Benzene ring with single phosphonic acid group | Simpler coordination modes, less constrained geometry | Basic coordination chemistry, simpler frameworks |

Benzenediphosphonic acid displays enhanced complex stability compared to analogous carboxylic acids, attributed to the geometric constraints imposed by the benzene ring and the stronger binding capability of phosphonic acid groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume